4-[bis(4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[bis(4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of fluorinated phenyl groups, a piperazine ring, and a carbothioamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide typically involves a multi-step process. One common method includes the reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues through nucleophilic substitution . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[bis(4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogenated analogues, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction may produce fluorinated alcohols.
Scientific Research Applications
4-[bis(4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[bis(4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular responses . The compound’s fluorinated phenyl groups and piperazine ring play crucial roles in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-[bis(4-fluorophenyl)methyl]piperazine: A related compound with similar structural features but lacking the carbothioamide moiety.
4,4’-Difluorobenzhydrol: Another fluorinated compound with distinct chemical properties and applications.
Uniqueness
4-[bis(4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide stands out due to its unique combination of fluorinated phenyl groups, a piperazine ring, and a carbothioamide moiety. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C21H23F2N3S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-[bis(4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C21H23F2N3S/c22-17-5-1-15(2-6-17)20(16-3-7-18(23)8-4-16)25-11-13-26(14-12-25)21(27)24-19-9-10-19/h1-8,19-20H,9-14H2,(H,24,27) |
InChI Key |
WZPXPYGNZAARNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.